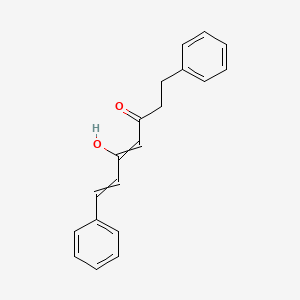
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofurans This compound is characterized by the presence of a hydroxyethyl group and two methyl groups attached to the isobenzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the isobenzofuran ring . Another approach includes the cycloisomerization of alkyne ortho-substituted phenols . These reactions typically require specific catalysts and reaction conditions to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of microwave-assisted synthesis, which has been shown to accelerate reaction rates and improve yields compared to conventional heating methods . The use of specific catalysts and solvents is crucial to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .
Applications De Recherche Scientifique
6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact pathways and targets depend on the specific application and the compound’s derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-(2-Hydroxyethyl)-5,7-dimethylisobenzofuran-1(3H)-one include other isobenzofuran derivatives such as benzofuran and dibenzofuran . These compounds share a similar core structure but differ in their substituents and functional groups.
Uniqueness
What sets this compound apart is the presence of the hydroxyethyl group and the specific positioning of the methyl groups.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
6-(2-hydroxyethyl)-5,7-dimethyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-7-5-9-6-15-12(14)11(9)8(2)10(7)3-4-13/h5,13H,3-4,6H2,1-2H3 |
Clé InChI |
HBPMCWYUOMPOKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1CCO)C)C(=O)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B12432509.png)

![1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12432516.png)

![(9aR,11aR)-7-chloro-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthrene](/img/structure/B12432537.png)

![N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12432541.png)





